Flunarizine
概要
説明
フルナリジンは、カルモジュリン結合特性とヒスタミンH1阻害活性を有する選択的カルシウム流入阻害薬です。 主に偏頭痛、閉塞性末梢血管疾患、中枢性および末梢性起源のめまいの予防に用いられ、てんかん治療の補助薬としても使用されます .
作用機序
フルナリジンは、心筋および血管膜の細孔を通る細胞外カルシウムの流入を、チャネルを物理的に塞ぐことによって阻害します。 細胞内カルシウムの減少は、平滑筋細胞の収縮過程を阻害し、冠状動脈および全身動脈の拡張、心筋組織への酸素供給量の増加、末梢血管抵抗の低下、全身血圧の低下、後負荷の低下を引き起こします .
類似化合物:
シンナリジン: フルナリジンと同様に、シンナリジンは、めまいと乗り物酔いの治療に用いられるカルシウムチャネルブロッカーです。
ベラパミル: もう一つのカルシウムチャネルブロッカーであるベラパミルは、高血圧と狭心症の治療に用いられます。
ジルチアゼム: ベラパミルと同様に、ジルチアゼムは、高血圧と狭心症に用いられますが、化学構造は異なります。
フルナリジンの独自性: フルナリジンは、カルシウム流入阻害、カルモジュリン結合、ヒスタミンH1阻害活性の独特な組み合わせが、他のカルシウムチャネルブロッカーとは異なります。 長い半減期と、1日1回の投与が可能であることも、その独特性を高めています .
生化学分析
Biochemical Properties
Flunarizine plays a significant role in biochemical reactions by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the channel, which decreases intracellular calcium levels . This compound interacts with various biomolecules, including calmodulin, a calcium-binding protein, and histamine H1 receptors . These interactions result in the inhibition of smooth muscle contraction and dilation of coronary and systemic arteries .
Cellular Effects
This compound affects various types of cells and cellular processes by reducing intracellular calcium levels. This reduction inhibits the contractile processes of smooth muscle cells, leading to the dilation of coronary and systemic arteries . Additionally, this compound has been shown to protect endothelial cells against damage from calcium overload and inhibit echinocyte formation in red blood cells . These effects influence cell signaling pathways, gene expression, and cellular metabolism by modulating calcium-dependent processes .
Molecular Mechanism
The molecular mechanism of this compound involves its selective calcium entry blocking properties and calmodulin binding activity . This compound inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This action decreases intracellular calcium levels, which in turn inhibits the contractile processes of smooth muscle cells . Additionally, this compound’s antihistamine and serotonin receptor blocking activities contribute to its overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally effective in reducing migraine frequency and severity over extended periods . The stability and degradation of this compound have been studied, with findings indicating that it remains effective for long-term use . Regular assessment for the development of extrapyramidal symptoms or symptoms of depression is recommended .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound has been shown to inhibit hyperlocomotion induced by amphetamine and dizocilpine at doses that do not reduce spontaneous locomotion (3–30 mg/kg) . Higher doses (50 mg/kg and 100 mg/kg) have been associated with consistent catalepsy . These findings suggest a dose-dependent effect, with higher doses potentially leading to adverse effects .
Metabolic Pathways
This compound is metabolized in the liver to two metabolites via N-dealylation and hydroxylation . The metabolic pathways involve interactions with hepatic enzymes, which facilitate the conversion of this compound into its metabolites . These metabolic processes are crucial for the elimination and clearance of this compound from the body .
Transport and Distribution
This compound is well absorbed from the gut and reaches maximal blood plasma concentrations after two to four hours . It is highly bound to plasma proteins (>99%) and is distributed throughout the body . The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins that facilitate its localization and accumulation .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its calcium-blocking effects at the level of the plasma membrane Its primary action at the plasma membrane suggests a significant role in modulating calcium-dependent processes within the cell .
準備方法
合成経路と反応条件: フルナリジン塩酸塩は、ピペラジン誘導体を含む一連の化学反応によって合成することができます。 一般的な方法の一つは、1-(ビス(4-フルオロフェニル)メチル)ピペラジンをアルカリ性条件下でシンナミルクロリドと反応させてフルナリジンを得ることです .
工業的生産方法: 工業的な環境では、フルナリジン塩酸塩は、ヒドロキシプロピルセルロースとフルナリジン塩酸塩をエタノールに溶解することによって調製されることが多いです。 次に、混合物をゆっくりと溶媒除去して薬物をペレットの表面に吸着させ、その後、製薬上許容される添加物を混合して錠剤化します .
化学反応の分析
反応の種類: フルナリジンは、以下を含むさまざまな化学反応を起こします。
酸化: フルナリジンは特定の条件下で酸化されて、さまざまな酸化代謝物を生成することができます。
還元: 還元反応は、フルナリジン分子内の官能基を変えることができます。
置換: フルナリジンは、特にその芳香環を含む置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: ハロゲン化反応は、多くの場合、塩素や臭素などの試薬を使用します。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件や試薬によって異なります。 例えば、酸化によってヒドロキシル化された誘導体が生成される場合があり、置換によって芳香環にさまざまな官能基が導入される場合があります。
4. 科学研究への応用
フルナリジンは、幅広い科学研究への応用があります。
化学: カルシウムチャネルブロッカーに関する研究において、モデル化合物として使用されています。
生物学: フルナリジンは、細胞内カルシウム恒常性への影響と、潜在的な神経保護効果について研究されています。
科学的研究の応用
Flunarizine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving calcium channel blockers.
Biology: this compound is studied for its effects on cellular calcium homeostasis and its potential neuroprotective properties.
Medicine: It is extensively researched for its efficacy in preventing migraines, treating vertigo, and as an adjunct therapy in epilepsy
類似化合物との比較
Cinnarizine: Like flunarizine, cinnarizine is a calcium channel blocker used to treat vertigo and motion sickness.
Verapamil: Another calcium channel blocker, verapamil is used to treat hypertension and angina.
Diltiazem: Similar to verapamil, diltiazem is used for hypertension and angina but has a different chemical structure.
Uniqueness of this compound: this compound’s unique combination of calcium entry blocking, calmodulin binding, and histamine H1 blocking activities sets it apart from other calcium channel blockers. Its long half-life and ability to be administered once daily also contribute to its distinctiveness .
特性
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANXXCATUTDDT-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30484-77-6 (di-hydrochloride) | |
Record name | Flunarizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045616 | |
Record name | Flunarizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flunarizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.68e-03 g/L | |
Record name | Flunarizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
Record name | Flunarizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
52468-60-7, 40218-96-0 | |
Record name | Flunarizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52468-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040218960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunarizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunarizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flunarizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flunarizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUNARIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PLA2DM0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Flunarizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015589 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。